molecular formula C21H18Br2 B14218627 1,1'-(Propane-2,2-diyl)bis(2-bromo-1H-indene) CAS No. 562086-35-5

1,1'-(Propane-2,2-diyl)bis(2-bromo-1H-indene)

Katalognummer: B14218627
CAS-Nummer: 562086-35-5
Molekulargewicht: 430.2 g/mol
InChI-Schlüssel: NQVSVJYLYPHZIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) is a chemical compound characterized by the presence of two bromine atoms attached to indene moieties, which are further connected by a propane bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) typically involves the reaction of 2-bromoindene with a propane-2,2-diyl bridging agent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced species.

Wissenschaftliche Forschungsanwendungen

1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which 1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) exerts its effects involves interactions with specific molecular targets and pathways The bromine atoms and indene moieties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

562086-35-5

Molekularformel

C21H18Br2

Molekulargewicht

430.2 g/mol

IUPAC-Name

2-bromo-1-[2-(2-bromo-1H-inden-1-yl)propan-2-yl]-1H-indene

InChI

InChI=1S/C21H18Br2/c1-21(2,19-15-9-5-3-7-13(15)11-17(19)22)20-16-10-6-4-8-14(16)12-18(20)23/h3-12,19-20H,1-2H3

InChI-Schlüssel

NQVSVJYLYPHZIM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1C2=CC=CC=C2C=C1Br)C3C4=CC=CC=C4C=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.